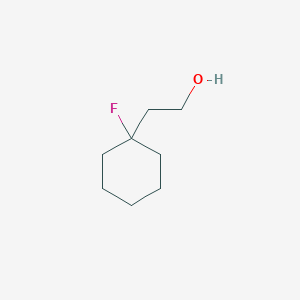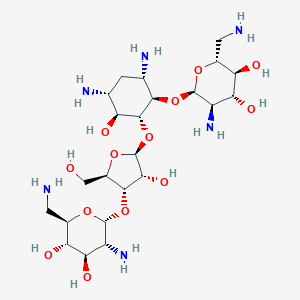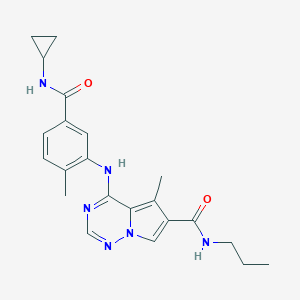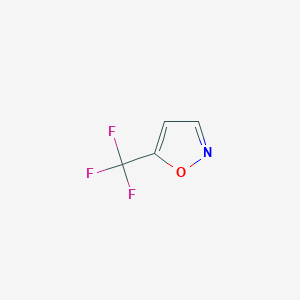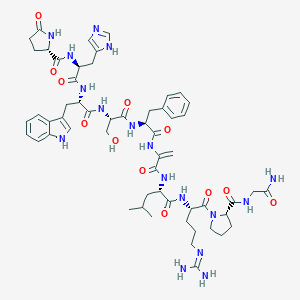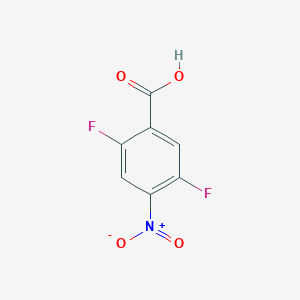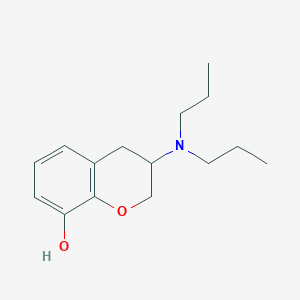![molecular formula C8H13NO2 B040974 2-氨基双环[2.2.1]庚烷-2-羧酸 CAS No. 20448-79-7](/img/structure/B40974.png)
2-氨基双环[2.2.1]庚烷-2-羧酸
描述
双环[2.1.1]己烷,通常称为 BCH,是一种饱和的桥联双环化合物。
科学研究应用
BCH 在科学研究中有着广泛的应用,包括:
化学: BCH 用于合成复杂化学化合物。
生物学: 研究 BCH 衍生物的潜在生物活性,包括抗菌和抗氧化特性.
作用机制
BCH 通过抑制系统 L 氨基酸转运蛋白发挥作用,该转运蛋白负责将中性氨基酸转运到细胞中。 这种抑制会导致必需氨基酸的剥夺,从而抑制细胞生长并在癌细胞中诱导凋亡 . 参与该机制的分子靶点包括 LAT1 和 LAT2,它们是系统 L 氨基酸转运蛋白的同种型 .
生化分析
Biochemical Properties
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid plays a significant role in biochemical reactions. It is known to inhibit the LAT1, which is crucial for the cellular uptake of amino acids . This interaction with LAT1 can influence various biochemical processes, including mTOR phosphorylation .
Cellular Effects
The effects of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid on cells are profound. By inhibiting LAT1, it can significantly suppress the cellular uptake of amino acids, leading to the suppression of cancer growth and induction of apoptosis . This indicates that 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects through binding interactions with biomolecules, specifically LAT1 . By inhibiting LAT1, it can significantly reduce the cellular uptake of amino acids and mTOR phosphorylation . This can lead to changes in gene expression and induce the suppression of cancer growth and apoptosis .
Temporal Effects in Laboratory Settings
Its role as a LAT1 inhibitor suggests potential long-term effects on cellular function, particularly in the context of cancer cell growth and apoptosis .
Metabolic Pathways
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is involved in the metabolic pathways related to amino acid transport, specifically through its interaction with LAT1 . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid within cells and tissues are likely mediated through its interaction with LAT1
准备方法
合成路线和反应条件
多取代双环[2.1.1]己烷的合成涉及光催化环加成反应。该方法提供了获得具有不同取代模式的双环[2.1.1]己烷的方法。 该反应操作简单,可以制备桥接官能化的物种 .
工业生产方法
BCH 及其类似物的工业生产可以从廉价的前体获得。该合成路线允许立体选择性制备这些化合物的生物活性异构体。 核苷 4' 位的立体化学可以被控制,以产生对映体富集的 BCH 及其类似物 .
化学反应分析
反应类型
BCH 经历各种类型的化学反应,包括:
氧化: BCH 可以被氧化形成不同的产物,具体取决于所使用的试剂和条件。
还原: 还原反应可以改变 BCH 的结构,导致形成不同的衍生物。
取代: 取代反应涉及将 BCH 分子中的一个或多个原子替换为其他原子或基团。
常用试剂和条件
用于 BCH 反应的常用试剂包括氧化剂、还原剂和各种催化剂。 这些反应的条件可能会有很大差异,具体取决于所需产物和正在进行的特定反应 .
主要形成的产物
相似化合物的比较
类似化合物
与 BCH 类似的化合物包括其他桥联双环化合物,如双环[1.1.1]戊烷和双环[3.1.1]庚烷 .
BCH 的独特性
BCH 具有独特的取代模式,并能够探索芳香基团无法触及的化学空间,这使其独一无二。 BCH 中桥位的官能化为药物设计和新型化合物的开发提供了机会 .
属性
IUPAC Name |
2-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUVBVXDFRDIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942624 | |
| Record name | 2-Aminonorbornane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20448-79-7, 39669-35-7 | |
| Record name | 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020448797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039669357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminonorbornane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid?
A1: 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) has a molecular formula of C8H13NO2 and a molecular weight of 155.20 g/mol.
Q2: Is 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid chiral?
A: Yes, BCH is a chiral molecule, existing as four stereoisomers. Its insulin-releasing activity is stereospecific, with the (−)-b-aminobicycloheptane carboxylic acid isomer exhibiting the most potent activity. []
Q3: What is the primary target of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid in biological systems?
A: BCH primarily targets the L-type amino acid transporter (LAT) family. These transporters are responsible for the sodium-independent transport of large, neutral amino acids across cell membranes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: How does 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid interact with its target?
A: BCH acts as a competitive inhibitor of LATs, binding to the transporter and preventing the uptake of natural amino acids like leucine, isoleucine, phenylalanine, and tyrosine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What are the downstream effects of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid inhibiting L-type amino acid transporters?
A5: Inhibiting LATs with BCH can have various downstream effects, depending on the cell type and experimental context. Some observed effects include:
- Reduced amino acid uptake: BCH directly reduces the cellular uptake of LAT substrates, impacting protein synthesis and cellular metabolism. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Altered insulin release: In pancreatic beta cells, BCH can both stimulate and inhibit insulin release depending on the experimental conditions. It has been shown to activate glutamate dehydrogenase, influencing insulin secretion. [, , , ]
- Changes in glutathione metabolism: BCH can indirectly affect glutathione efflux from hepatocytes, potentially by interacting with methionine transport. []
- Modulation of methylmercury uptake: BCH can inhibit the transport of methylmercury across the blood-brain barrier, suggesting that methylmercury may utilize LATs for CNS entry. []
Q6: Is 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid specific to a particular L-type amino acid transporter subtype?
A: While BCH exhibits broad inhibition of LATs, studies suggest some preference for specific subtypes. For instance, it shows significant inhibition of LAT1 and LAT2, both involved in the transport of large neutral amino acids. [, ] It also interacts with system L2, another Na+-independent transporter system. []
Q7: How is 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid used in scientific research?
A7: BCH is widely used as a pharmacological tool to:
- Characterize amino acid transport systems: Researchers employ BCH to identify and differentiate between various amino acid transporters in different cell types and tissues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Study the role of LATs in specific physiological processes: By selectively inhibiting LATs with BCH, researchers can investigate their involvement in processes such as insulin secretion, nutrient uptake, and neurotransmitter release. [, , , , , ]
- Develop novel drug delivery strategies: Understanding the interaction of BCH with LATs can provide insights for designing drug delivery systems that utilize these transporters to enhance drug uptake into specific cells or tissues. [, ]
Q8: Are there any other research areas where 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is relevant?
A8: Yes, BCH has also been explored in the development of:
- Anti-cancer agents: Researchers are investigating the potential of targeting LAT1, which is overexpressed in several cancers, with BCH-derived compounds as a novel therapeutic strategy. [, , ]
- Probes for imaging techniques: Studies have explored the use of radiolabeled BCH analogs for visualizing tumors with positron emission tomography (PET). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B40892.png)
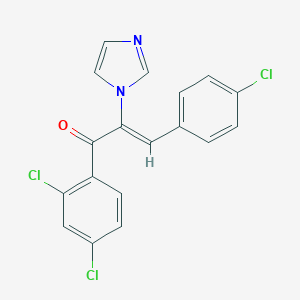
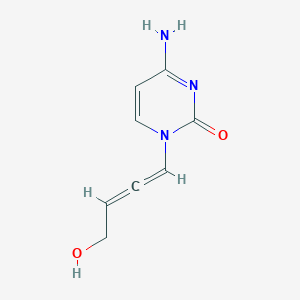



![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)
